5-Chlorofuran-2-amine
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Overview
Description
5-Chlorofuran-2-amine is an organic compound characterized by the presence of a chlorine atom attached to the furan ring and an amine group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chlorofuran-2-amine typically involves the chlorination of furan followed by amination. One common method is the direct chlorination of furan using chlorine gas or a chlorinating agent such as sulfuryl chloride. The resulting 5-chlorofuran can then be subjected to nucleophilic substitution with ammonia or an amine to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity. For example, the chlorination step can be catalyzed by Lewis acids, and the amination step can be facilitated by using a solvent system that promotes nucleophilic substitution .
Chemical Reactions Analysis
Types of Reactions
5-Chlorofuran-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The chlorine atom can be substituted by other nucleophiles, such as hydroxide, alkoxide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and are conducted in polar aprotic solvents.
Major Products
The major products formed from these reactions include nitroso and nitro derivatives (oxidation), amine or alcohol derivatives (reduction), and various substituted furans (substitution) .
Scientific Research Applications
5-Chlorofuran-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: This compound is used in the production of polymers, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Chlorofuran-2-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. The furan ring can engage in π-π stacking interactions with aromatic residues in proteins, further stabilizing the binding .
Comparison with Similar Compounds
Similar Compounds
5-Bromofuran-2-amine: Similar structure but with a bromine atom instead of chlorine.
5-Iodofuran-2-amine: Contains an iodine atom in place of chlorine.
5-Fluorofuran-2-amine: Features a fluorine atom instead of chlorine.
Uniqueness
5-Chlorofuran-2-amine is unique due to the specific electronic and steric effects imparted by the chlorine atom. These effects influence its reactivity and binding properties, making it distinct from its halogenated analogs.
Properties
Molecular Formula |
C4H4ClNO |
---|---|
Molecular Weight |
117.53 g/mol |
IUPAC Name |
5-chlorofuran-2-amine |
InChI |
InChI=1S/C4H4ClNO/c5-3-1-2-4(6)7-3/h1-2H,6H2 |
InChI Key |
OPKRIUPEIKNQGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)Cl)N |
Origin of Product |
United States |
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